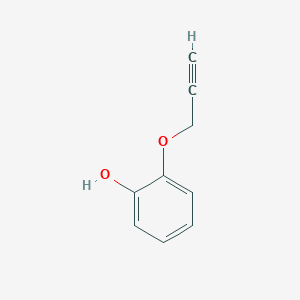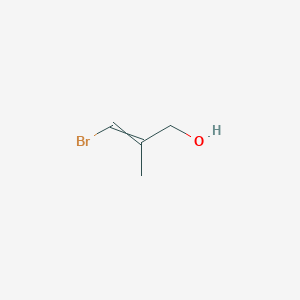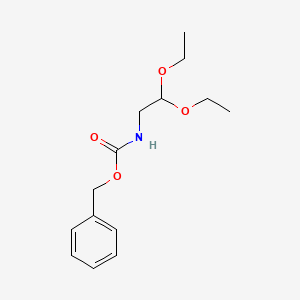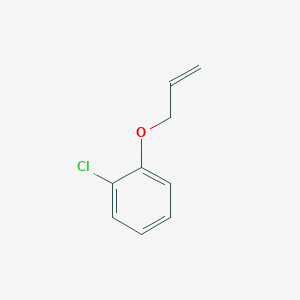
3,4-Dinitrofluorobenzene
説明
3,4-Dinitrofluorobenzene, also known as 4-fluoro-1,2-dinitrobenzene, is an organic compound with the molecular formula C6H3FN2O4 . It is used in the detection of phenols and suppresses the action potential in nerves . It also reacts with the N-terminal amino acid of polypeptides, which can be helpful for sequencing proteins .
Synthesis Analysis
3,4-Dinitrofluorobenzene, also known as Sanger’s reagent or DNFB, undergoes nucleophilic aromatic substitution with the N-terminal amino group of a peptide or protein. After hydrolysis of the peptide or protein, the individual amino acids separate and only the labeled N-terminal amino acid can be detected by a colorimetric detection at a specific wavelength .Molecular Structure Analysis
The molecular structure of 3,4-Dinitrofluorobenzene consists of a benzene ring with two nitro groups (-NO2) and one fluorine atom (-F) attached. The molecular formula is C6H3FN2O4 .Chemical Reactions Analysis
Dinitrofluorobenzene reacts with the amine group in amino acids to produce dinitrophenyl-amino acids. These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds. The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .Physical And Chemical Properties Analysis
3,4-Dinitrofluorobenzene has a molar mass of 186.1 g/mol and a density of 1.586 g/cm³. It has a melting point of 42.5-46.8°C and a boiling point of 327°C. The compound has a vapor pressure of 0.00039mmHg at 25°C .科学的研究の応用
Dermatology: Atopic Dermatitis Research
Application Summary
3,4-Dinitrofluorobenzene (DNFB) is used in dermatology research, specifically in the study of atopic dermatitis (AD). It’s used to induce AD-like symptoms in animal models, which helps researchers understand the disease’s progression and test potential treatments .
Methods of Application
In one study, female BALB/c mice were subjected to the application of DNFB and ovalbumin (OVA) to induce AD-like dermatitis . In another study, researchers alternately applied DNFB and an extract of Dermatophagoides Farinae to the back skin of BALB/c mice for 8 weeks .
Results or Outcomes
The combined application of DNFB and OVA successfully induced AD-like dermatitis, histological changes, and epidermal barrier dysfunction . The alternate application of DNFB and Dermatophagoides Farinae extract also successfully induced AD-like skin lesions, showing a high frequency of scratching behavior and Th2 cells’ dominant cytokines in both serum and lesional skin .
Environmental Studies: Adsorption Technologies
Application Summary
3,4-Dinitrofluorobenzene is used in environmental studies, particularly in the field of adsorption technologies . However, the specific details of its application in this field are not readily available in the search results.
Methods of Application
The exact methods of application of 3,4-Dinitrofluorobenzene in environmental studies are not specified in the search results.
Results or Outcomes
The outcomes of the application of 3,4-Dinitrofluorobenzene in environmental studies are not specified in the search results.
Biochemistry: Protein Sequencing
Application Summary
3,4-Dinitrofluorobenzene is used in biochemistry, specifically in protein sequencing . It reacts with the amine group in amino acids to produce dinitrophenyl-amino acids .
Methods of Application
The method involves the reaction of 3,4-Dinitrofluorobenzene with the amine group in amino acids to produce dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds .
Results or Outcomes
The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .
Pharmaceutical Research: Drug Analysis
Application Summary
3,4-Dinitrofluorobenzene is used in pharmaceutical research for the analysis of certain drugs . It has been used in the spectrophotometric determination of some primary amines in drugs and in the compatibility study of tobramycin with pharmaceutical excipients .
Methods of Application
In one study, a spectrophotometric method was developed for the quantitative determination of some primary aliphatic and aromatic amines . The method is based on the interaction between these amines and 3,4-Dinitrofluorobenzene .
Results or Outcomes
The method was successfully applied for the determination of the non-chromophoric drug alendronate either per se or in its tablet dosage forms .
Chemical Synthesis: Intermediate in Organic Synthesis
Application Summary
3,4-Dinitrofluorobenzene is used as an intermediate in organic synthesis . It is used to prepare other organic compounds, such as pesticides and drugs .
Methods of Application
The specific methods of application of 3,4-Dinitrofluorobenzene in chemical synthesis are not specified in the search results.
Results or Outcomes
The outcomes of the application of 3,4-Dinitrofluorobenzene in chemical synthesis are not specified in the search results.
Analytical Chemistry: Acid-Base Titration Indicator
Application Summary
3,4-Dinitrofluorobenzene can also be used as an acid indicator for acid-base titration reactions .
Methods of Application
The specific methods of application of 3,4-Dinitrofluorobenzene as an acid-base titration indicator are not specified in the search results.
Results or Outcomes
The outcomes of the application of 3,4-Dinitrofluorobenzene as an acid-base titration indicator are not specified in the search results.
Material Science: Preparation of Xanthones and Acridones
Application Summary
3,4-Dinitrofluorobenzene is used in material science, specifically in the preparation of xanthones and acridones .
Methods of Application
The specific methods of application of 3,4-Dinitrofluorobenzene in material science are not specified in the search results.
Results or Outcomes
The outcomes of the application of 3,4-Dinitrofluorobenzene in material science are not specified in the search results.
Agricultural Research: Spectrophotometric Determination of Primary Amines
Application Summary
3,4-Dinitrofluorobenzene is used in agricultural research for the spectrophotometric determination of some primary amines .
Results or Outcomes
Veterinary Research: Contact Hypersensitivity
Application Summary
3,4-Dinitrofluorobenzene is used in veterinary research, specifically in the study of contact hypersensitivity .
Methods of Application
The specific methods of application of 3,4-Dinitrofluorobenzene in veterinary research are not specified in the search results.
Results or Outcomes
The outcomes of the application of 3,4-Dinitrofluorobenzene in veterinary research are not specified in the search results.
Food Science: Allergic Contact Dermatitis
Application Summary
3,4-Dinitrofluorobenzene is used in food science research, specifically in the study of allergic contact dermatitis .
Methods of Application
In one study, dietary soyasaponins were found to suppress 2,4-dinitrofluorobenzene-induced contact hypersensitivity .
Results or Outcomes
The dietary soyasaponins attenuated ear swelling and tissue edema, and reduced the number of Gr-1-positive cells infiltrating ear tissues .
Safety And Hazards
特性
IUPAC Name |
4-fluoro-1,2-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIUWJQQUVBRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305501 | |
| Record name | 3,4-Dinitrofluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dinitrofluorobenzene | |
CAS RN |
364-53-4 | |
| Record name | 4-Fluoro-1,2-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 364-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dinitrofluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 364-53-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)










